molecular formula C12H19N3OS B4422025 N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide

N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide

Cat. No. B4422025
M. Wt: 253.37 g/mol
InChI Key: ZIRGSQQMCBRZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, also known as CMG, is a chemical compound that has gained attention in the field of scientific research due to its potential in various applications. CMG is a thiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and beta-secretase. These enzymes are involved in the formation of beta-amyloid plaques and are potential targets for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and the formation of beta-amyloid plaques. However, further research is needed to determine the potential effects of this compound in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide in lab experiments is its potential in various scientific research applications. However, the limitations of this compound include its limited solubility in water and the need for purification techniques to obtain a pure compound.

Future Directions

For the research of N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide include the development of this compound derivatives, investigation of its potential in the treatment of other diseases, and further research to determine its potential in vivo.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide has been investigated for its potential in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment.
This compound has also been investigated for its potential in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-15(10-5-3-2-4-6-10)9-11(16)14-12-13-7-8-17-12/h7-8,10H,2-6,9H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRGSQQMCBRZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC=CS1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
Reactant of Route 2
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N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
Reactant of Route 3
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N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
Reactant of Route 4
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N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
Reactant of Route 5
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N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
Reactant of Route 6
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N~2~-cyclohexyl-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide

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